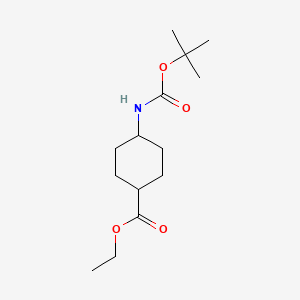

trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAADPYICYRBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves several steps:

Reductive Amination: The process begins with the reductive amination of 4-oxo cyclohexane carboxylate using tert-butyl sulfinamide as a chiral ligand reagent under the catalysis of Lewis acid.

Deprotection and Amino Protection: The tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is then condensed with di-tert-butyl dicarbonate under alkaline conditions to form the final product.

Chemical Reactions Analysis

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common reagents used in these reactions include Lewis acids for catalysis, alkaline conditions for hydrolysis, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:

Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key comparable compounds include:

cis-Ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Differs in the cis-configuration of substituents, leading to distinct steric and electronic properties. Cis isomers generally exhibit lower melting points and altered solubility due to reduced molecular symmetry compared to trans isomers . Reactivity: The cis configuration may hinder nucleophilic attack at the amino group due to steric hindrance, whereas the trans isomer’s linear arrangement facilitates easier deprotection and functionalization.

trans-4-tert-Butylcyclohexanecarboxylic Acid and Derivatives Replaces the Boc-amino group with a tert-butyl moiety. The tert-butyl group enhances hydrophobicity, making these derivatives less polar than the Boc-protected analogue . Applications: Primarily used in materials science and as chiral auxiliaries, whereas the Boc-amino variant is tailored for drug-discovery workflows.

(1S,3R,4S)-Ethyl 4-Amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate Oxalate Features additional stereocenters (1S,3R,4S) and an oxalate counterion. This compound is utilized in synthesizing oxadiazole derivatives, highlighting the role of cyclohexanediamine scaffolds in medicinal chemistry . The oxalate salt form enhances crystallinity and stability, unlike the free base form of the target compound.

Physicochemical Properties

Research Findings

Synthetic Efficiency : Chromatographic purification (e.g., silica gel chromatography) is critical for achieving high trans-isomer purity (>98%), as demonstrated in analogous trans-4-tert-butylcyclohexane derivatives .

Reactivity : The Boc group in the target compound enables selective deprotection under acidic conditions (e.g., HCl/dioxane), a feature absent in tert-butyl analogues .

Applications : The compound’s utility in synthesizing oxadiazole derivatives underscores its role in developing kinase inhibitors or antimicrobial agents, leveraging the cyclohexane ring’s conformational rigidity .

Biological Activity

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS No. 1357924-43-6) is a chemical compound with notable biological activity, primarily due to its structural features that allow it to interact with various biological systems. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological interactions.

Synthesis

The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves several steps:

- Formation of the Cyclohexanecarboxylic Acid : Starting from cyclohexanecarboxylic acid, various protective and reactive groups are introduced.

- Boc Protection : The amine group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Esterification : The final product is obtained through esterification with ethyl alcohol.

The mechanism of action for trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves:

- Interaction with Biological Molecules : The Boc group allows selective reactions without interference from the amine group, making it suitable for various biochemical applications.

- Substitution Reactions : The compound can undergo hydrolysis and substitution reactions, which are essential for its biological activity .

Biological Applications

Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several important applications in biology and medicine:

- Pharmaceutical Intermediate : It is used in the synthesis of peptides and other bioactive compounds.

- Research Tool : The compound serves as a model for studying enzyme interactions and metabolic pathways.

- Potential Therapeutic Agent : Due to its ability to modulate biochemical pathways, it may have implications in drug development targeting metabolic disorders .

Inhibition Studies

Research has indicated that derivatives of compounds similar to trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate can inhibit key enzymes involved in metabolic pathways:

- Acetyl-CoA Carboxylase Inhibition : Studies show that small molecule inhibitors can reduce fatty acid synthesis, which is crucial in managing conditions like obesity and diabetes .

Comparative Analysis

Comparative studies with structurally similar compounds reveal differences in biological activity:

| Compound | Activity | Reference |

|---|---|---|

| Cis-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic Acid | Lower efficacy in enzyme inhibition | |

| Trans-4-Aminocyclohexane Carboxylic Acid | Similar applications but different reactivity |

Q & A

Q. What are the standard synthetic routes for trans-ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate, and how are key functional groups introduced?

- Methodological Answer : The synthesis typically involves four steps:

- Cyclization : Formation of the cyclohexane ring from a linear precursor (e.g., via acid-catalyzed cyclization).

- Hydroxylation : Introduction of the hydroxyl group using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions .

- Boc Protection : The amino group is protected with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to prevent undesired side reactions during subsequent steps .

- Esterification : The carboxylic acid is converted to an ethyl ester using ethanol and a coupling agent (e.g., DCC or EDCI) .

Characterization via NMR and HPLC ensures proper functionalization and stereochemical integrity.

Q. How is the Boc-protected amino group critical in the compound’s applications in peptide synthesis?

- Methodological Answer : The Boc group acts as a temporary protective moiety for the amino group, enabling selective reactivity during peptide bond formation. For example:

- Selective Deprotection : The Boc group is removed under acidic conditions (e.g., TFA) without affecting the ethyl ester, allowing sequential coupling of amino acids .

- Steric Shielding : The bulky tert-butyl group minimizes side reactions (e.g., racemization) during solid-phase peptide synthesis (SPPS) .

Comparative studies show Boc protection enhances yield in cyclic peptide synthesis compared to Fmoc strategies, particularly for sterically hindered residues .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry (e.g., trans-configuration) and functional group integration. Key signals include the Boc tert-butyl protons (~1.4 ppm) and the ethyl ester quartet (~4.1 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 210 nm) assesses purity (>97% as per CAS data) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (287.36 g/mol) and detects impurities .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of trans-ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate compared to its cis isomer?

- Methodological Answer :

- Reactivity : The trans configuration reduces steric hindrance between the Boc-protected amino group and the ethyl ester, enhancing nucleophilic substitution rates at the amino site (e.g., in peptide coupling) .

- Biological Activity : Studies on analogous cyclohexane derivatives show trans isomers exhibit higher binding affinity to enzymes like cyclooxygenase-2 (COX-2) due to optimal spatial alignment of functional groups .

- Experimental Design : Compare reaction kinetics (e.g., using stopped-flow spectroscopy) and docking simulations (AutoDock Vina) to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in hydroxylation reagent efficiency (e.g., OsO₄ vs. H₂O₂) during synthesis optimization?

- Methodological Answer : Conflicting reports on hydroxylation efficiency (e.g., OsO₄ yielding higher stereoselectivity but H₂O₂ being safer) require systematic analysis:

- Reagent Screening : Test OsO₄, H₂O₂, and alternatives (e.g., Sharpless dihydroxylation catalysts) under identical conditions (solvent, temperature).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-oxidation with H₂O₂) .

- Green Chemistry Metrics : Evaluate atom economy and E-factor for industrial scalability. Recent studies favor OsO₄ with NMO as a co-oxidant for >90% diastereomeric excess .

Q. How do structural modifications (e.g., ester substitution or cyclohexane ring functionalization) affect pharmacokinetic properties?

- Methodological Answer :

- Ester Hydrolysis : Replace the ethyl ester with methyl or benzyl esters to modulate lipophilicity (logP) and hydrolysis rates in physiological conditions. Use in vitro assays (e.g., plasma stability tests) to correlate structure with half-life .

- Ring Functionalization : Introduce fluorine at the cyclohexane 2-position to enhance metabolic stability. Pharmacokinetic studies in rodent models show fluorinated analogs exhibit 30% higher oral bioavailability .

- Computational Modeling : Apply QSAR models to predict ADME properties based on substituent electronic effects (Hammett σ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.